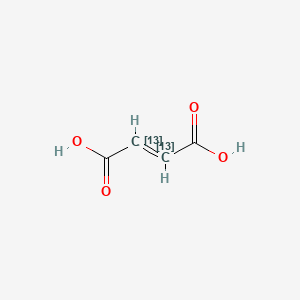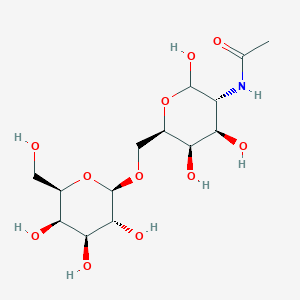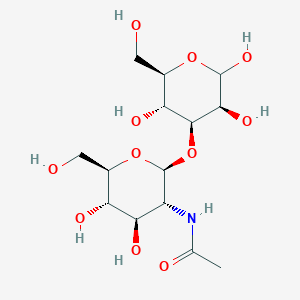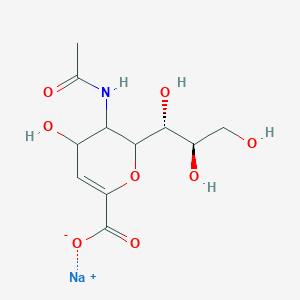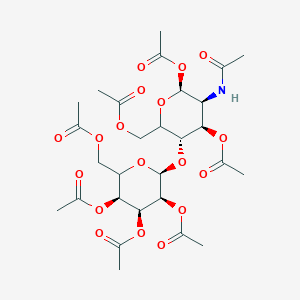
4-Bromobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula C₇H₆Br₂Zn. It is a colorless to yellow liquid that is soluble in organic solvents such as tetrahydrofuran. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
4-Bromobenzylzinc bromide is an organozinc reagent . It is primarily used as a reagent in the synthesis of aromatic compounds . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
The mode of action of this compound involves its reaction with other compounds during the synthesis of aromatic compounds . As an organozinc reagent, it can participate in various chemical reactions, including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon bonds.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular synthesis reaction in which it is used. In general, it plays a role in the synthesis of aromatic compounds, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new aromatic compounds through the synthesis reactions in which it participates . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is sensitive to air . Therefore, it is typically handled and stored under specific conditions to maintain its stability and efficacy . It is soluble in organic solvents such as dimethylacetamide and benzene , and its reactions are usually carried out in these or similar solvents.
Preparation Methods
4-Bromobenzylzinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
4-Bromobenzyl bromide+Zinc→4-Bromobenzylzinc bromide
In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Bromobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can react with carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Reduction Reactions: It can be reduced to form 4-bromotoluene under specific conditions.
Common reagents used in these reactions include palladium catalysts, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
4-Bromobenzylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is employed in the synthesis of biologically active molecules and drug candidates.
Catalysis: It is used as a catalyst in various chemical reactions to improve reaction efficiency and selectivity
Comparison with Similar Compounds
4-Bromobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
Benzylzinc bromide: Similar in structure but lacks the bromine substituent on the benzene ring.
4-Methoxybenzylzinc chloride: Contains a methoxy group instead of a bromine atom.
4-Cyanobenzylzinc bromide: Contains a cyano group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atoms, which can influence the electronic properties and reactivity of the compound .
Properties
IUPAC Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
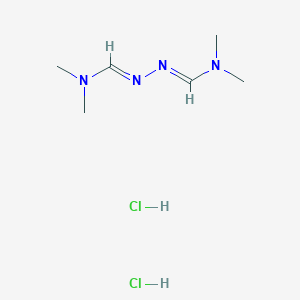
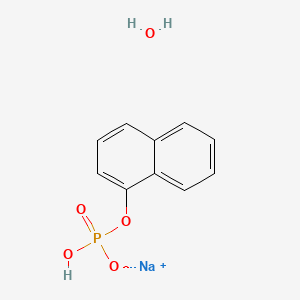
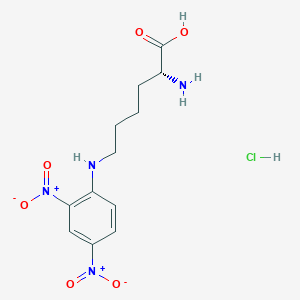

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)
